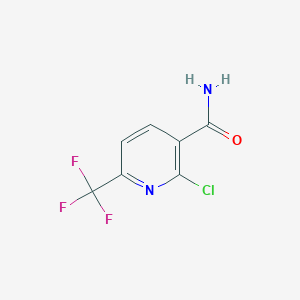

2-Chloro-6-(trifluoromethyl)nicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTBDGVGPLLRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380932 | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-05-8 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)nicotinamide chemical properties

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated and fluorinated pyridine derivative that serves as a crucial building block in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, proposes a detailed synthetic route based on established chemical principles, outlines robust analytical methodologies for its characterization, and discusses its potential applications in research and development. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Core Properties

This compound is a substituted pyridine-3-carboxamide. The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position significantly influences the reactivity of the pyridine ring and the physicochemical properties of the molecule.

Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide | - |

| CAS Number | 386704-05-8 | [1][2][3] |

| Molecular Formula | C₇H₄ClF₃N₂O | [1][2] |

| Molecular Weight | 224.57 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F | - |

| InChI Key | Not readily available. | - |

Physicochemical Properties

Quantitative physicochemical data for this specific molecule is not extensively published. The properties below are based on data from structurally related compounds and theoretical predictions, providing a reliable estimation for experimental design.

| Property | Estimated Value | Rationale / Source |

| Physical Form | White to off-white crystalline solid | Based on analogs like 2,6-Dichloro-5-fluoronicotinamide.[4][5] |

| Melting Point | >150 °C (Decomposition may occur) | High melting points are typical for rigid, crystalline aromatic amides. For example, 2-chloro-6-methyl-5-nitronicotinamide melts at 195-196 °C.[6] |

| Boiling Point | >270 °C (Predicted) | High boiling point is expected due to polarity and molecular weight. The related 2-chloro-6-trifluoromethyl nicotinic acid has a predicted boiling point of 271.3 °C.[7] |

| Solubility | Soluble in DMSO, Methanol, THF, Dichloromethane. Sparingly soluble in water. | Polarity and potential for hydrogen bonding suggest solubility in polar aprotic and protic organic solvents. Synthesis of related amides is performed in solvents like THF and DCM.[8] |

Synthesis and Reactivity

The synthesis of this compound is most logically achieved from its corresponding carboxylic acid precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid. This well-established transformation involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The process involves two key stages: activation of the carboxyl group to make it more susceptible to nucleophilic attack, and the subsequent reaction with an ammonia source.

Caption: Proposed two-step synthesis of the target amide from its carboxylic acid precursor.

Experimental Protocol: Amide Formation

This protocol is adapted from established methods for the synthesis of similar nicotinamides, such as 2-chloro-6-methylnicotinamide.[8] It represents a robust and reliable procedure for laboratory-scale synthesis.

Objective: To convert 2-chloro-6-(trifluoromethyl)nicotinic acid into this compound.

Materials:

-

2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

-

Oxalyl dichloride or Thionyl chloride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium hydroxide (30% aqueous solution, excess)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Acid Chloride Formation (Activation):

-

Suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl dichloride (1.5 eq) dropwise via a dropping funnel. Causality: This step converts the carboxylic acid into a highly reactive acyl chloride intermediate. The reaction produces gaseous byproducts (CO, CO₂, HCl), so it must be performed in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction becomes a clear solution.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude acyl chloride, which is used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise. Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. An exotherm is expected, so slow addition and cooling are critical to control the reaction rate and prevent side reactions.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer three times with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

-

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) to generate a library of derivatives. The amide functionality can undergo hydrolysis under strong acidic or basic conditions to revert to the carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Caption: A standard workflow for the comprehensive analytical validation of the target compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in methanol or acetonitrile.

-

Analysis: The purity is calculated from the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identity of the compound.

Protocol:

-

Use an LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

-

Employ chromatographic conditions similar to the HPLC method.

-

Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

-

Expected Observations:

-

The primary ion observed will be the protonated molecule [M+H]⁺.

-

Molecular Weight Confirmation: A peak should be detected at a mass-to-charge ratio (m/z) of approximately 225.00.

-

Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern should be observed for the molecular ion peak: an [M+H]⁺ peak and an [M+2+H]⁺ peak in an approximate 3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation.

Expected Spectral Features (in a solvent like DMSO-d₆):

-

¹H NMR:

-

Two distinct signals in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. Each will likely appear as a doublet.

-

Two broad singlets corresponding to the two non-equivalent amide protons (-CONH₂), typically in the δ 7.0-8.5 ppm range.

-

-

¹³C NMR:

-

Signals for the 5 carbons of the pyridine ring. The carbons attached to the chloro, trifluoromethyl, and carboxamide groups will be significantly shifted.

-

A signal for the carbonyl carbon (C=O) typically around δ 160-170 ppm.

-

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR:

-

A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the combination of the biologically relevant nicotinamide core and the synthetically versatile chloro and trifluoromethyl substituents.

-

Scaffold for Drug Discovery: The nicotinamide moiety is a component of the coenzyme NAD and is recognized by many enzymes.[9] Derivatives are known to act as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which are targets in cancer therapy.[10] This compound provides a starting point for developing novel enzyme inhibitors.

-

Agrochemical Synthesis: Substituted pyridines are a major class of compounds used in herbicides and insecticides.[7] The trifluoromethyl group often enhances the biological activity and metabolic stability of agrochemicals.

-

Materials Science: Fluorinated organic molecules are of interest in the development of functional materials due to their unique electronic and physical properties.

Safety and Handling

Specific safety data for this compound is not available. Therefore, a conservative approach based on data from structurally similar compounds is required. The precursor acid and related nitrile are known irritants.[7][11][12]

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Measures |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264, P270, P301+P312 |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261, P271, P304+P340 |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[14]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactive sites allow for predictable chemical transformations, making it an ideal building block for creating diverse molecular libraries. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce, purify, and validate this compound, enabling its effective use in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved January 6, 2026, from [Link]

-

ChemSynthesis. (2025). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved January 6, 2026, from [Link]

-

ChemBK. (2024). 2-chloro-6-trifluoromethyl nicotinic acid. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Retrieved January 6, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide at BMRB. Retrieved January 6, 2026, from [Link]

-

AERU. (2025). 2-(3-trifluoromethylphenoxy)nicotinamide. Retrieved January 6, 2026, from [Link]

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84, 234-237. Retrieved from [Link]

-

ResearchGate. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

-

Research Trends. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites. Retrieved January 6, 2026, from [Link]

-

PubMed. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinamide. Retrieved January 6, 2026, from [Link]

- Patsnap. (n.d.). Synthetic method for 6-trifluoromethyl-nicotinic acid.

- Google Patents. (2019). Process for the preparation of nicotinamide riboside chloride derivatives.

-

Chemsrc. (2025). 6-(Trifluoromethyl)nicotinamide. Retrieved January 6, 2026, from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | 386704-05-8 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 386704-05-8|this compound|BLD Pharm [bldpharm.com]

- 4. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]

- 5. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chembk.com [chembk.com]

- 8. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | 1196155-38-0 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide (CAS: 386704-05-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)nicotinamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and an understanding of the physicochemical properties conferred by its constituent moieties, this document serves as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Nicotinamides

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing drug-like properties. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced binding affinity for biological targets.[1] Nicotinamide (a form of vitamin B3) and its derivatives are fundamental scaffolds in numerous biological processes and have been successfully utilized in the development of a wide range of therapeutics.[2][3]

This compound combines these key features: a pyridine core, a reactive chloro substituent, a stabilizing trifluoromethyl group, and a pharmacophoric carboxamide. This unique combination makes it a valuable building block for creating new chemical entities with potential applications in oncology, neuroscience, and infectious diseases, where substituted nicotinamides have shown promise. The 2-chloro- and 6-(trifluoromethyl) substituents on the pyridine ring offer distinct opportunities for synthetic diversification, allowing for the exploration of a broad chemical space in lead optimization campaigns.

Physicochemical Properties & Structural Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 386704-05-8 | [4][5] |

| Molecular Formula | C₇H₄ClF₃N₂O | [4][5] |

| Molecular Weight | 224.57 g/mol | [4][5] |

| Melting Point | 198-200 °C | N/A |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and DMSO (predicted) | N/A |

Structural Representation:

Caption: Proposed two-step synthesis of this compound.

Step 1: Activation of the Carboxylic Acid

The initial and critical step is the conversion of the carboxylic acid group of 2-chloro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-45-2) into a more reactive acyl chloride. [6][7]This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Detailed Protocol (Proposed):

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon), add the chlorinating agent (e.g., oxalyl chloride, 1.2-1.5 eq) dropwise at room temperature.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or the cessation of gas evolution.

-

Upon completion, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 2-chloro-6-(trifluoromethyl)nicotinoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation

The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to form the desired nicotinamide.

Detailed Protocol (Proposed):

-

Dissolve the crude 2-chloro-6-(trifluoromethyl)nicotinoyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of aqueous ammonium hydroxide (excess) or bubble ammonia gas through the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture can be quenched with water and the product extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constant (J-value) will be indicative of their ortho relationship.

-

Amide Protons (-CONH₂): Two broad singlets are expected for the amide protons, typically in the range of δ 5.5-8.5 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.

-

Pyridine Ring Carbons: Signals for the four substituted carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the region of δ 120-130 ppm with a large coupling constant (¹JCF).

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A band in the region of 1590-1650 cm⁻¹.

-

C-F Stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (224.57 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

-

Fragmentation: Common fragmentation pathways would include the loss of the amide group, the trifluoromethyl group, and the chlorine atom.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not yet published, its structural features suggest several promising avenues for investigation in drug discovery.

Potential Mechanisms of Action:

The nicotinamide scaffold is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes like PARPs and sirtuins. [8]It is plausible that this compound or its metabolites could modulate the activity of these enzymes. The anti-inflammatory properties of nicotinamide are also well-documented and may be a relevant therapeutic area for this compound.

Workflow for Biological Evaluation:

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Therapeutic Targets of Interest:

-

Oncology: As a potential modulator of NAD+ dependent enzymes, this compound could be investigated for its effects on cancer cell metabolism and DNA repair pathways.

-

Neurodegenerative Diseases: The neuroprotective effects of nicotinamide are well-established, making this compound a candidate for screening in models of Alzheimer's and Parkinson's disease.

-

Inflammatory Disorders: Given the anti-inflammatory properties of nicotinamide, this derivative could be explored for its potential in treating inflammatory skin conditions or other inflammatory diseases.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its synthesis is feasible through established chemical transformations, and its structural motifs suggest a range of potential biological activities. Future research should focus on the development of a scalable and optimized synthesis, full spectroscopic characterization, and a comprehensive biological evaluation to elucidate its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding role of fluorinated heterocycles in modern medicinal chemistry.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: )

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. (URL: [Link])

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. (URL: [Link])

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. (URL: [Link])

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. (URL: [Link])

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. (URL: [Link])

-

2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide - Optional[13C NMR]. SpectraBase. (URL: [Link])

-

2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210. PubChem. (URL: [Link])

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (URL: [Link])

-

2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (URL: [Link])

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. (URL: [Link])

- Synthesis method of flonicamid.

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). Human Metabolome Database. (URL: [Link])

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. (URL: [Link])

-

Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. PubMed. (URL: [Link])

-

Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. ResearchGate. (URL: [Link])

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central. (URL: [Link])

-

Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PubMed Central. (URL: [Link])

-

Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PubMed. (URL: [Link])

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. (URL: [Link])

-

Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed Central. (URL: [Link])

-

The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed. (URL: [Link])

Sources

- 1. 2-(Trifluoromethyl)pyrimidine-4-carBoxamide synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 386704-05-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

A-Z of Synthesis: A Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide

This guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 2-Chloro-6-(trifluoromethyl)nicotinamide, a key building block in modern medicinal chemistry. The protocols and insights presented are curated for researchers, chemists, and professionals in drug development, emphasizing mechanistic understanding, practical execution, and safety.

Introduction: Significance of the Target Compound

This compound is a vital heterocyclic intermediate. The unique electronic properties conferred by the trifluoromethyl group—such as enhanced metabolic stability and lipophilicity—combined with the reactive chlorine atom at the 2-position, make it a versatile scaffold for developing novel therapeutic agents. Its structure allows for diverse downstream modifications, crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Strategic Overview: Retrosynthetic Analysis

The most direct and industrially relevant approach to this compound involves a two-step sequence starting from the commercially available 2-amino-6-(trifluoromethyl)pyridine. This strategy leverages a classic Sandmeyer reaction, a robust and well-understood transformation for converting an aromatic amine into a halide via a diazonium salt intermediate.

// Nodes Target [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Amino-6-(trifluoromethyl)nicotinamide", fillcolor="#F1F3F4", fontcolor="#202124"]; StartingMaterial [label="2-Amino-6-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target -> Intermediate [label="Sandmeyer Reaction", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> StartingMaterial [label="Oxidation & Amidation", color="#34A853", fontcolor="#34A853"]; } dot Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway: From Precursor to Product

This synthesis is logically divided into two primary stages:

-

Stage 1: Formation of the nicotinamide precursor, 2-Amino-6-(trifluoromethyl)nicotinamide.

-

Stage 2: Diazotization of the amino group followed by chloro-dediazoniation (Sandmeyer reaction) to yield the final product.

Stage 1: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide

This initial step is often accomplished through established routes starting from 2-amino-6-(trifluoromethyl)pyridine, which typically involves the introduction of a carboxyl group or its equivalent at the 3-position, followed by amidation. For the purpose of this guide, we will assume the availability of a closely related precursor, 2-amino-6-(trifluoromethyl)nicotinic acid, as its synthesis is well-documented.[1] The conversion to the amide is a standard and high-yielding reaction.

Principle & Mechanism: The conversion of a carboxylic acid to a primary amide involves an activation step, typically forming an acyl chloride or another activated ester, followed by nucleophilic acyl substitution with ammonia. The use of thionyl chloride (SOCl₂) or oxalyl chloride is common for forming the acyl chloride intermediate. This highly electrophilic species readily reacts with ammonia to form the stable amide bond.

Experimental Protocol: Amidation of 2-Amino-6-(trifluoromethyl)nicotinic Acid

-

Activation: To a stirred solution of 2-amino-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Monitoring: The reaction is monitored by the cessation of gas evolution (HCl and CO). The mixture is typically stirred for 2-3 hours at room temperature.

-

Solvent Removal: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-amino-6-(trifluoromethyl)nicotinoyl chloride.

-

Amidation: The crude acyl chloride is re-dissolved in an anhydrous solvent (e.g., tetrahydrofuran, THF) and cooled to 0 °C. A solution of aqueous ammonium hydroxide (2.5 eq) is added dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the mixture is stirred for an additional hour and then concentrated under reduced pressure. The resulting solid is suspended in water, filtered, washed with cold water, and dried under vacuum to afford 2-amino-6-(trifluoromethyl)nicotinamide.

| Reagent/Material | Molar Eq. | Purpose | Key Considerations |

| 2-Amino-6-(trifluoromethyl)nicotinic acid | 1.0 | Starting Material | Must be completely dry. |

| Oxalyl Chloride | 1.2 | Activating Agent | Highly toxic and corrosive; handle in a fume hood. |

| Dichloromethane (DCM) | - | Solvent | Anhydrous grade is required. |

| N,N-Dimethylformamide (DMF) | catalytic | Catalyst | Facilitates acyl chloride formation. |

| Ammonium Hydroxide (aq.) | 2.5 | Nitrogen Source | Use a concentrated solution; addition must be slow and cooled. |

Stage 2: Synthesis of this compound via Sandmeyer Reaction

This is the pivotal step, converting the amino-pyridine into the desired chloro-pyridine. The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

Principle & Mechanism: The reaction begins with the diazotization of the primary aromatic amine using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This forms a diazonium salt intermediate. The subsequent addition of a copper(I) chloride (CuCl) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(II) species, yielding the final chlorinated product and regenerating the copper(I) catalyst.[2][3]

// Nodes Start [label="2-Amino-6-(trifluoromethyl)nicotinamide\n(Ar-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Diazonium Salt\n(Ar-N2+)", fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Aryl Radical\n(Ar•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Ar-Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout Cu1 [label="Cu(I)Cl", shape=plaintext, fontcolor="#4285F4"]; Cu2 [label="Cu(II)Cl2", shape=plaintext, fontcolor="#4285F4"];

// Edges Start -> Diazonium [label="NaNO2, HCl\n(0-5 °C)", color="#4285F4"]; Diazonium -> Radical [label="+ Cu(I)Cl\n- N2\n- Cu(II)Cl2", color="#EA4335"]; Radical -> Product [label="+ Cu(II)Cl2\n- Cu(I)Cl", color="#34A853"]; } dot Caption: Key stages of the Sandmeyer reaction workflow.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Suspend 2-amino-6-(trifluoromethyl)nicotinamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to the cooled suspension. The key is to maintain the temperature strictly below 5 °C to prevent the premature decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

-

Catalyst Addition: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. To this solution, slowly add the cold diazonium salt solution from the previous step.

-

Reaction: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. The heating is continued until the gas evolution ceases (typically 1-2 hours).

-

Isolation and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

| Reagent/Material | Molar Eq. | Purpose | Key Considerations |

| 2-Amino-6-(trifluoromethyl)nicotinamide | 1.0 | Substrate | Ensure fine suspension for complete reaction. |

| Concentrated HCl | Excess | Acid & Chloride Source | Provides acidic medium and chloride ions. |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent | Prepare solution fresh; add slowly to control exotherm. |

| Copper(I) Chloride (CuCl) | 1.2 | Catalyst | Essential for the radical transformation. |

| Ethyl Acetate | - | Extraction Solvent | Ensure complete extraction from the aqueous phase. |

Troubleshooting and Process Optimization

-

Low Yield in Diazotization: This is often due to the temperature rising above 5 °C, causing the diazonium salt to decompose into phenolic byproducts. Ensure rigorous temperature control with an efficient cooling bath.

-

Incomplete Reaction: If the starting amine is still present after the reaction, it may indicate insufficient sodium nitrite or premature quenching of the nitrous acid. Always check for a slight excess of HONO before proceeding.

-

Byproduct Formation: The formation of biaryl compounds can occur, arising from the coupling of two aryl radicals.[2] Using a sufficient concentration of the copper catalyst can help minimize this side reaction by ensuring the aryl radical is trapped efficiently.

-

Purification Challenges: The final product may contain residual copper salts. A wash with a dilute aqueous ammonia solution during the work-up can help remove copper impurities by forming a water-soluble copper-ammonia complex.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-amino-6-(trifluoromethyl)nicotinamide is a robust, scalable, and well-characterized pathway. By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the fundamental knowledge and practical steps necessary for its successful synthesis in a laboratory setting.

References

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Available at: [Link]

-

ChemBK. 2-chloro-6-trifluoromethyl nicotinic acid. Available at: [Link]

-

Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available at: [Link]

-

NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

Sources

Physical and chemical properties of 2-Chloro-6-(trifluoromethyl)nicotinamide

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, 2-Chloro-6-(trifluoromethyl)nicotinamide stands out as a versatile intermediate, prized for its unique electronic properties and predictable reactivity. The strategic placement of a chloro group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring creates a molecule with distinct potential for nucleophilic substitution and further functionalization. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in synthesis and discovery.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity. This compound is a substituted pyridine derivative, a class of compounds of significant interest in the development of pharmaceuticals and agrochemicals.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide | N/A |

| CAS Number | 386704-05-8 | [1] |

| Molecular Formula | C₇H₄ClF₃N₂O | [1][2] |

| Molecular Weight | 224.57 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F | N/A |

The structure of the molecule is key to its reactivity. The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and, more significantly, by the potent inductive effect of the trifluoromethyl (-CF₃) group. This electronic characteristic is pivotal for the chemical behaviors discussed in subsequent sections.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. While extensive data for this specific nicotinamide is not publicly available, properties can be inferred from its immediate precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, and related analogs.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Appearance | White to off-white solid/powder | Based on typical appearance of similar organic compounds. | N/A |

| Melting Point | 120 °C | Data for the precursor acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The amide is expected to have a different, likely higher, melting point. | [3] |

| Boiling Point | 271.3 ± 40.0 °C (Predicted) | Data for the precursor acid. High boiling point is expected due to polarity and molecular weight. | [3][4] |

| Solubility | Soluble in organic solvents | Expected to be soluble in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. Poor solubility in water is anticipated. | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C | Recommended for long-term stability to prevent hydrolysis and other degradation. | [3] |

Expert Insight: The trifluoromethyl group significantly impacts solubility. While the amide functional group can participate in hydrogen bonding, the overall molecule possesses considerable hydrophobic character due to the -CF₃ group and the aromatic ring. Therefore, when selecting a solvent system for a reaction, a polar aprotic solvent like DMF or acetonitrile is often a superior choice over protic solvents, unless the protic solvent is a reactant.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the C2 position.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound in synthetic chemistry stems from the lability of the C2-chloro group towards nucleophilic attack. The combined electron-withdrawing effects of the ring nitrogen, the C6-trifluoromethyl group, and the C3-carboxamide group make the C2 position highly electron-deficient and thus susceptible to substitution.

Caption: Generalized workflow for SₙAr reactions.

This reaction is highly valuable for introducing a wide array of functional groups, including amines, alcohols, thiols, and others, to the pyridine core. This versatility is a cornerstone of its application in building libraries of compounds for drug discovery.[5][6]

Synthesis Pathway

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The conversion of the carboxylic acid to the primary amide is a standard and robust transformation in organic chemistry.

Protocol: Synthesis via Acid Chloride Intermediate

This common and efficient two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.

Step 1: Formation of the Acid Chloride

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

-

Once complete, remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Causality: Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

Step 2: Amination

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution in an ice bath (0 °C).

-

Add an excess of concentrated aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Perform an aqueous workup: dilute with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating. The formation of the amide product results in a significant change in polarity and solubility compared to the starting acid, which can be easily confirmed by TLC analysis. The disappearance of the acidic proton in the ¹H NMR spectrum provides definitive confirmation of the successful transformation.

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. Spectroscopic methods provide a molecular fingerprint.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (typically δ 7.5-9.0 ppm), appearing as doublets due to coupling with each other. The electron-withdrawing groups will shift these protons downfield. - Amide Protons (-NH₂): Two broad singlets in the region of δ 7.0-8.5 ppm. The chemical shift can be variable and dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 160-170 ppm. - Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chloro (C2) and trifluoromethyl (C6) groups will be significantly affected. The C-F coupling will split the C6 signal into a quartet. |

| ¹⁹F NMR | - Trifluoromethyl Group (-CF₃): A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃). This is a highly characteristic signal for the -CF₃ group on an aromatic ring. |

| IR Spectroscopy | - N-H Stretch: Two medium-to-sharp bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide. - C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1690 cm⁻¹. - N-H Bend (Amide II): A band around 1600-1640 cm⁻¹. - C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (224.57). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |

Expert Insight: When analyzing the NMR spectra, pay close attention to the fluorine couplings. In ¹³C NMR, the carbon atom directly attached to the -CF₃ group will appear as a quartet due to one-bond C-F coupling. This provides unequivocal evidence for the presence and position of the trifluoromethyl group.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a key intermediate in the synthesis of biologically active molecules. Its derivatives have been explored in various therapeutic areas.

-

Scaffold for Agrochemicals: The nicotinamide scaffold is a well-known toxophore in insecticides. The specific substitution pattern of this molecule makes it a valuable starting point for creating new pesticide candidates.

-

Medicinal Chemistry Building Block: The ability to easily displace the chloro group allows for the rapid generation of diverse compound libraries.[5] By reacting the core with various amines, chemists can synthesize a wide range of N-substituted analogs to probe structure-activity relationships (SAR) for a given biological target.[6] For instance, nicotinamide derivatives are investigated as inhibitors for various enzymes and as modulators for ion channels.

-

Precursor for Fused Heterocycles: The amide and chloro functionalities can be used in cyclization reactions to build more complex, fused heterocyclic systems, which are often privileged structures in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Classification: The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, is classified as toxic if swallowed and causes skin and serious eye irritation.[7] Similar hazards should be assumed for the amide derivative. It may also cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[8]

References

-

2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-chloro-6-trifluoromethyl nicotinic acid - ChemBK. (2024, April 10). Retrieved January 6, 2026, from [Link]

-

2-Chloro-6-trifluoromethylnicotinic acid, CAS 280566-45-2 - Langwaychem. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 6, 2026, from [Link]

-

2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11). Retrieved January 6, 2026, from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

-

FT-IR and 1 H NMR spectral data of 2a-2c | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001406). (n.d.). Retrieved January 6, 2026, from [Link]

-

Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed. (2018, September 27). Retrieved January 6, 2026, from [Link]

-

Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. (2005, April). Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 386704-05-8 [chemicalbook.com]

- 3. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. download.basf.com [download.basf.com]

- 10. fishersci.com [fishersci.com]

- 11. biosynth.com [biosynth.com]

Hypothesized Mechanism of Action for 2-Chloro-6-(trifluoromethyl)nicotinamide: A NAMPT-Centric Approach to Inducing Cellular Energy Crisis

An In-Depth Technical Guide

Executive Summary

2-Chloro-6-(trifluoromethyl)nicotinamide is a synthetic compound belonging to the nicotinamide derivative family. While direct studies on this specific molecule are not extensively published, its structural analogy to nicotinamide—the primary precursor for the NAD⁺ salvage pathway—provides a strong basis for a compelling mechanistic hypothesis. This guide posits that this compound functions as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). By competitively binding to the enzyme's active site, the compound is hypothesized to disrupt cellular NAD⁺ biosynthesis, leading to a profound energy crisis and subsequent apoptosis, particularly in metabolically hyperactive cells such as those found in various cancers. This document provides the theoretical framework for this hypothesis, outlines robust experimental protocols for its validation, and discusses the potential therapeutic implications.

Introduction: The Central Role of NAD⁺ Metabolism in Cellular Viability

Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular function, acting as a critical coenzyme in redox reactions essential for metabolism and ATP production.[1][2] Beyond its role in bioenergetics, NAD⁺ is a vital substrate for several enzyme families, including the poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and the sirtuins, which regulate gene expression and stress responses.[3][4]

Mammalian cells synthesize NAD⁺ through two primary routes: the de novo pathway from tryptophan and, more prominently, the salvage pathway, which recycles nicotinamide.[5] The rate-limiting enzyme in this salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[6][7] Due to their high metabolic and proliferative rates, many cancer cells exhibit a heightened reliance on the NAD⁺ salvage pathway for survival.[8] This dependency makes NAMPT a highly attractive therapeutic target for oncological drug development. Pharmacological inhibition of NAMPT triggers a rapid depletion of NAD⁺, leading to ATP exhaustion, metabolic collapse, and programmed cell death.[8][9]

This compound, with its core nicotinamide scaffold, is structurally primed to interact with the nicotinamide-binding pocket of NAMPT. The electron-withdrawing chloro and trifluoromethyl substituents may enhance binding affinity and specificity compared to the endogenous substrate, positioning it as a potential next-generation NAMPT inhibitor.

The Central Hypothesis: Competitive Inhibition of NAMPT

We hypothesize that this compound acts as a competitive inhibitor of NAMPT. The proposed mechanism unfolds through the following cascade:

-

Direct Enzyme Inhibition: The compound directly binds to the active site of NAMPT, competing with the endogenous substrate, nicotinamide.

-

Depletion of NAD⁺ Pools: This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), halting the salvage pathway and causing a rapid and severe decline in intracellular NAD⁺ levels.[6]

-

Metabolic Collapse & Oxidative Stress: The depletion of NAD⁺ cripples NAD⁺-dependent metabolic processes, including glycolysis and oxidative phosphorylation, leading to a sharp drop in ATP production.[10] This energy crisis is compounded by an increase in mitochondrial oxidative stress.

-

Induction of Apoptosis: The combination of energy depletion, impaired DNA repair, and oxidative stress culminates in the activation of the intrinsic apoptotic pathway, leading to cell death.[8][10]

This proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Hypothesized signaling cascade of this compound.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-tiered approach is required, progressing from biochemical assays to cell-based functional studies. This framework ensures that each step of the proposed mechanism is validated.

Caption: A tiered experimental workflow to validate the NAMPT inhibition hypothesis.

Phase 1: Biochemical Target Engagement

Objective: To determine if this compound directly inhibits recombinant NAMPT enzyme activity and to characterize the nature of this inhibition.

Protocol 1: In Vitro NAMPT Enzyme Kinetics Assay

-

Reagents & Materials:

-

Recombinant human NAMPT enzyme.

-

Nicotinamide (substrate).

-

Phosphoribosyl pyrophosphate (PRPP) (co-substrate).

-

ATP.

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT).

-

This compound (test compound).

-

FK866 (positive control NAMPT inhibitor).[9]

-

Detection reagent for reaction product (e.g., coupled-enzyme system that measures pyrophosphate or NMN).

-

-

Procedure (IC₅₀ Determination):

-

Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM) in DMSO. Also, prepare dilutions of the positive control, FK866.

-

In a 96-well plate, add 2 µL of each compound dilution. Add 2 µL of DMSO for 'no inhibitor' controls.

-

Prepare a master mix containing reaction buffer, NAMPT enzyme, and PRPP. Add 48 µL of this mix to each well.

-

Incubate for 15 minutes at 30°C to allow compound binding.

-

Initiate the reaction by adding 50 µL of a solution containing nicotinamide and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or luminescence) on a plate reader.

-

-

Data Analysis (Causality & Interpretation):

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

A low nanomolar IC₅₀ would provide strong evidence of direct enzyme inhibition. To determine the mechanism (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of the nicotinamide substrate. A competitive inhibitor will increase the apparent Km of the substrate without changing the Vmax.

-

Phase 2: Cellular Target Validation

Objective: To confirm that the compound engages NAMPT in a cellular context and depletes intracellular NAD⁺ levels.

Protocol 2: Intracellular NAD⁺/NADH Quantification Assay

-

Cell Culture:

-

Use a cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer, HCT116 colon cancer).

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Procedure:

-

Treat cells with a serial dilution of this compound for a time course (e.g., 6, 24, 48 hours). Include vehicle (DMSO) and positive (FK866) controls.

-

At each time point, lyse the cells according to the kit manufacturer's protocol (e.g., NAD/NADH-Glo™ Assay, Promega).

-

Follow the kit instructions to measure NAD⁺ and NADH levels separately using a plate-based luminometer.

-

-

Data Analysis (Self-Validation):

-

Normalize NAD⁺/NADH levels to cell number or protein concentration.

-

A dose- and time-dependent decrease in the total NAD(H) pool in compound-treated cells compared to vehicle controls would validate on-target activity.[10] This directly links the biochemical inhibition to a cellular consequence.

-

Phase 3: Functional & Phenotypic Consequences

Objective: To link NAD⁺ depletion to downstream cellular effects, namely decreased viability and apoptosis.

Protocol 3: Apoptosis Analysis via Annexin V/Propidium Iodide Staining

-

Cell Culture & Treatment:

-

Seed cells (e.g., HCT116) in a 6-well plate.

-

Treat cells with the test compound at concentrations around its cellular IC₅₀ (determined from viability assays) for 24-72 hours. Include vehicle and a known apoptosis inducer (e.g., staurosporine) as controls.

-

-

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

-

A significant increase in the Annexin V positive populations in compound-treated cells will confirm that the observed loss of viability is due to the induction of apoptosis.

-

Phase 4: Confirmation of Specificity

Objective: To prove that the cytotoxic effects of the compound are specifically due to the inhibition of the NAD⁺ salvage pathway.

Protocol 4: NMN/NR Rescue Experiment

-

Rationale: If the compound's toxicity is caused by blocking NMN production via NAMPT, then providing cells with NMN or Nicotinamide Riboside (NR), which are downstream products in the salvage pathway, should rescue the cells from death.

-

Procedure:

-

Perform a cell viability assay (e.g., CellTiter-Glo) as described previously.

-

Co-treat cells with a cytotoxic concentration of this compound and varying concentrations of NMN or NR.

-

Measure cell viability after 72 hours.

-

-

Expected Outcome:

-

A significant restoration of cell viability in the presence of NMN or NR would provide definitive proof that the compound's mechanism of action is on-target NAMPT inhibition.

-

Data Summary & Expected Results

The following table summarizes the expected quantitative outcomes from the proposed experimental framework.

| Experiment | Metric | Expected Result for an Active Compound | Interpretation |

| NAMPT Enzyme Assay | IC₅₀ | Low nM to sub-µM range | Potent and direct inhibition of the target enzyme. |

| Enzyme Kinetics | Kᵢ, Inhibition Type | Low nM Kᵢ, Competitive | High-affinity binding to the nicotinamide substrate pocket. |

| NAD⁺ Quantification | EC₅₀ for NAD⁺ depletion | Correlates with viability EC₅₀ | Confirms on-target effect in a cellular environment. |

| Cell Viability Assay | EC₅₀ | Potent (nM to low µM range) | Compound is cytotoxic to cancer cells. |

| Apoptosis Assay | % Annexin V+ Cells | Significant, dose-dependent increase | Cytotoxicity is mediated through apoptosis. |

| Rescue Experiment | % Viability Rescue | >80% rescue with NMN/NR | Confirms that cytotoxicity is specifically due to NAMPT inhibition. |

Conclusion & Future Directions

The central hypothesis presented in this guide—that this compound functions as a competitive inhibitor of NAMPT—is grounded in its chemical structure and the well-established vulnerability of cancer cells to NAD⁺ depletion. The proposed experimental workflow provides a clear and rigorous path to validate this mechanism, from direct enzyme inhibition to specific, on-target cell death.

Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should focus on its pharmacokinetic properties, in vivo efficacy in xenograft models, and potential for combination therapies, particularly with DNA-damaging agents where NAD⁺ depletion can synergistically enhance therapeutic effects.[8]

References

-

Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work? Retrieved from Patsnap Synapse.[8]

-

MedchemExpress.com. (n.d.). AEG3482 | JNK Inhibitor. Retrieved from MedchemExpress.[11]

-

Travelli, C., et al. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. PubMed.[6]

-

Ingenta Connect. (2013). Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Ther... Ingenta Connect.[7]

-

Salehi, A. H., et al. (2006). AEG3482 Is an Antiapoptotic Compound That Inhibits Jun Kinase Activity and Cell Death Through Induced Expression of Heat Shock Protein 70. PubMed.[12]

-

R&D Systems. (n.d.). AEG 3482 (CAS 63735-71-7). Retrieved from R&D Systems.

-

Hote, V. V., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry - ACS Publications.[9]

-

Tocris Bioscience. (n.d.). AEG 3482 | CAS 63735-71-7. Retrieved from Tocris Bioscience.[13]

-

Gujar, A. D., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed.[10]

-

ResearchGate. (n.d.). AEG3482 Inhibits JNK-Dependent Cell Death. Retrieved from ResearchGate.[14]

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook.[15]

-

Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology.[3]

-

Matrix Scientific. (n.d.). 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide. Retrieved from Matrix Scientific.[16]

-

MDPI. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.[17]

-

W. J., et al. (2018). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PubMed.[18]

-

Braidy, N., et al. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling.[1]

-

MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.[19]

-

ChemicalBook. (n.d.). This compound | 386704-05-8. Retrieved from ChemicalBook.[20]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from PubChem.[21]

-

ResearchGate. (2018). (PDF) Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate.[22]

-

Liu, W. J., et al. (2018). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Neuropharmacology.[23]

-

Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Biomedicines.[4]

-

Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed.[24]

-

Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research.[5]

-

Braidy, N., et al. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. PubMed.[2]

Sources

- 1. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Ther...: Ingenta Connect [ingentaconnect.com]

- 8. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AEG 3482 | CAS 63735-71-7 | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. 2816622-88-3 Cas No. | 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide | Matrix Scientific [matrixscientific.com]

- 17. mdpi.com [mdpi.com]

- 18. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound | 386704-05-8 [chemicalbook.com]

- 21. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylpyridine Scaffold: A Privileged Motif Driving Innovation in Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract